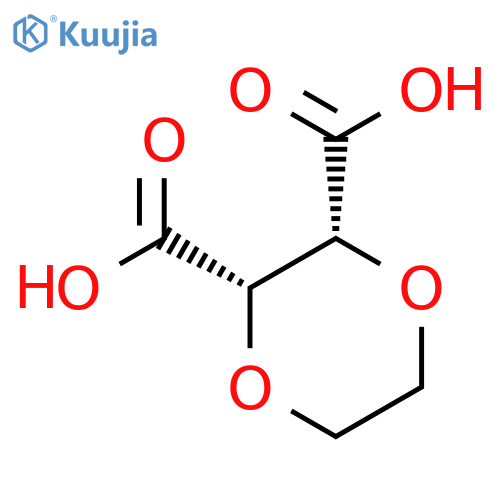Cas no 876607-72-6 ((2r,3s)-1,4-Dioxane-2,3-dicarboxylic acid)

876607-72-6 structure
商品名:(2r,3s)-1,4-Dioxane-2,3-dicarboxylic acid
(2r,3s)-1,4-Dioxane-2,3-dicarboxylic acid 化学的及び物理的性質
名前と識別子
-
- 876607-72-6
- CIS-1,4-DIOXANE-2,3-DICARBOXYLIC ACID
- AT19865
- EN300-6736801
- (2r,3s)-1,4-dioxane-2,3-dicarboxylic acid
- (2r,3s)-1,4-Dioxane-2,3-dicarboxylic acid
-
- インチ: 1S/C6H8O6/c7-5(8)3-4(6(9)10)12-2-1-11-3/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+
- InChIKey: XUZZZKIOMAMVTK-ZXZARUISSA-N
- ほほえんだ: O1CCO[C@@H](C(=O)O)[C@H]1C(=O)O
計算された属性
- せいみつぶんしりょう: 176.03208797g/mol
- どういたいしつりょう: 176.03208797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 93.1Ų
(2r,3s)-1,4-Dioxane-2,3-dicarboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6736801-10.0g |
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis |
876607-72-6 | 95% | 10g |
$5837.0 | 2023-06-02 | |
| Enamine | EN300-6736801-0.1g |
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis |
876607-72-6 | 95% | 0.1g |
$470.0 | 2023-06-02 | |
| Enamine | EN300-6736801-0.05g |
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis |
876607-72-6 | 95% | 0.05g |
$315.0 | 2023-06-02 | |
| Enamine | EN300-6736801-0.25g |
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis |
876607-72-6 | 95% | 0.25g |
$672.0 | 2023-06-02 | |
| 1PlusChem | 1P028WDK-100mg |
(2R,3S)-1,4-dioxane-2,3-dicarboxylicacid,cis |
876607-72-6 | 95% | 100mg |
$643.00 | 2024-04-20 | |
| 1PlusChem | 1P028WDK-5g |
(2R,3S)-1,4-dioxane-2,3-dicarboxylicacid,cis |
876607-72-6 | 95% | 5g |
$4926.00 | 2024-04-20 | |
| Aaron | AR028WLW-2.5g |
(2R,3S)-1,4-dioxane-2,3-dicarboxylicacid,cis |
876607-72-6 | 95% | 2.5g |
$3683.00 | 2023-12-15 | |
| Enamine | EN300-6736801-0.5g |
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis |
876607-72-6 | 95% | 0.5g |
$1058.0 | 2023-06-02 | |
| Enamine | EN300-6736801-5.0g |
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis |
876607-72-6 | 95% | 5g |
$3935.0 | 2023-06-02 | |
| 1PlusChem | 1P028WDK-10g |
(2R,3S)-1,4-dioxane-2,3-dicarboxylicacid,cis |
876607-72-6 | 95% | 10g |
$7277.00 | 2024-04-20 |
(2r,3s)-1,4-Dioxane-2,3-dicarboxylic acid 関連文献
-
1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
876607-72-6 ((2r,3s)-1,4-Dioxane-2,3-dicarboxylic acid) 関連製品
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 307-59-5(perfluorododecane)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量